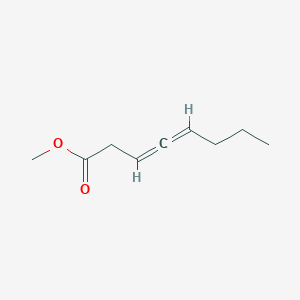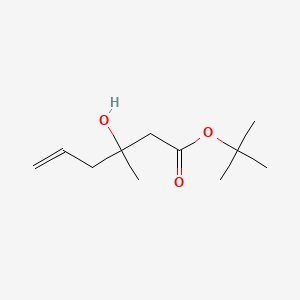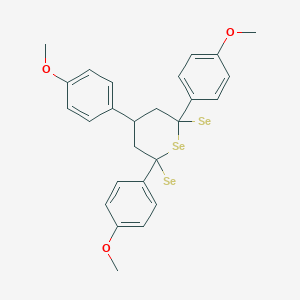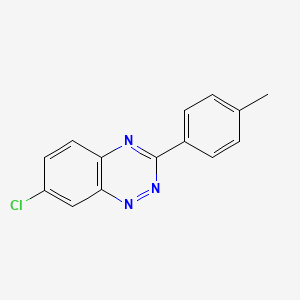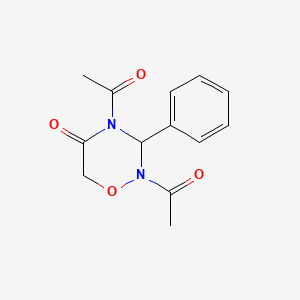![molecular formula C30H36O3 B14409813 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester CAS No. 81367-71-7](/img/structure/B14409813.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester: is a complex organic compound known for its unique structural properties. This compound is characterized by a biphenyl core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent esterification with 4-(hexyloxy)phenol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with various biological molecules makes it a valuable tool in understanding cellular processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Research may focus on their ability to interact with specific molecular targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting various biological and chemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(butyloxy)phenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(octyloxy)phenyl ester
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylic acid, 4’-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
81367-71-7 |
|---|---|
Fórmula molecular |
C30H36O3 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 4-[4-(2-methylbutyl)phenyl]benzoate |
InChI |
InChI=1S/C30H36O3/c1-4-6-7-8-21-32-28-17-19-29(20-18-28)33-30(31)27-15-13-26(14-16-27)25-11-9-24(10-12-25)22-23(3)5-2/h9-20,23H,4-8,21-22H2,1-3H3 |
Clave InChI |
PBIDXTRUDSJION-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


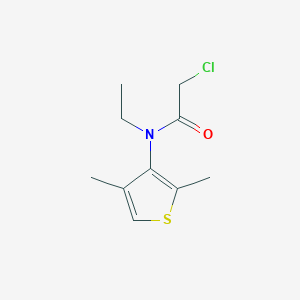
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
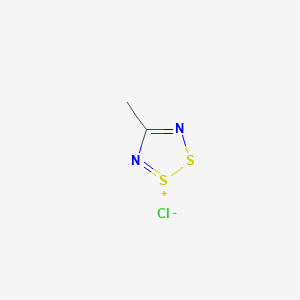
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
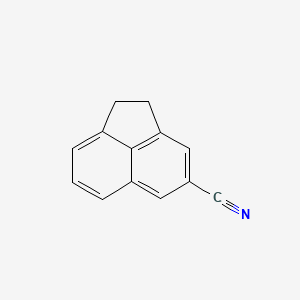
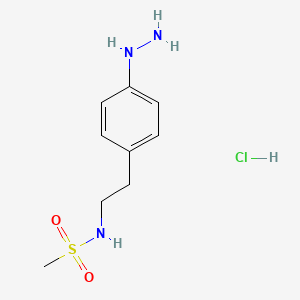
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
